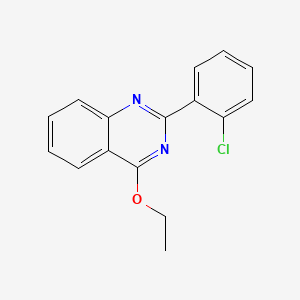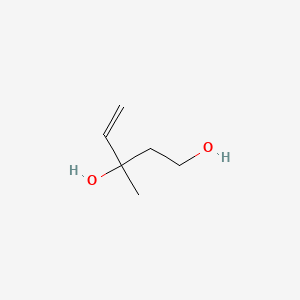
3-Methylpent-4-ene-1,3-diol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Methylpent-4-ene-1,3-diol is an organic compound with the molecular formula C6H12O2. It is a diol, meaning it contains two hydroxyl (-OH) groups, and it also features a double bond in its structure. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.
準備方法
Synthetic Routes and Reaction Conditions
3-Methylpent-4-ene-1,3-diol can be synthesized through several methods. One common approach involves the reaction of isobutene with formaldehyde under specific conditions. This reaction typically requires a catalyst and controlled temperature and pressure to yield the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve more advanced techniques such as continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions is crucial to maximize efficiency and minimize by-products.
化学反応の分析
Types of Reactions
3-Methylpent-4-ene-1,3-diol undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form corresponding carbonyl compounds.
Reduction: The double bond can be reduced to form saturated alcohols.
Substitution: The hydroxyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogenation using catalysts like palladium on carbon (Pd/C) can reduce the double bond.
Substitution: Reagents such as thionyl chloride (SOCl2) can be used to replace hydroxyl groups with chlorine atoms.
Major Products Formed
Oxidation: Formation of aldehydes or ketones.
Reduction: Formation of saturated alcohols.
Substitution: Formation of halogenated compounds.
科学的研究の応用
3-Methylpent-4-ene-1,3-diol has several applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals.
作用機序
The mechanism by which 3-Methylpent-4-ene-1,3-diol exerts its effects depends on the specific reaction or application. In biological systems, it may interact with enzymes or receptors, influencing various biochemical pathways. The presence of hydroxyl groups and a double bond allows it to participate in hydrogen bonding and other interactions, affecting its reactivity and function .
類似化合物との比較
Similar Compounds
- 3-Methylpent-2-ene-1,5-diol
- 4-Methylpent-3-en-2-one
- 3-Chlorobut-2-ene
Uniqueness
3-Methylpent-4-ene-1,3-diol is unique due to its specific arrangement of hydroxyl groups and a double bond, which imparts distinct chemical and physical properties. This makes it valuable for specific synthetic applications and research studies .
特性
CAS番号 |
20941-07-5 |
|---|---|
分子式 |
C6H12O2 |
分子量 |
116.16 g/mol |
IUPAC名 |
3-methylpent-4-ene-1,3-diol |
InChI |
InChI=1S/C6H12O2/c1-3-6(2,8)4-5-7/h3,7-8H,1,4-5H2,2H3 |
InChIキー |
MFDAOGRWLFAQNK-UHFFFAOYSA-N |
正規SMILES |
CC(CCO)(C=C)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


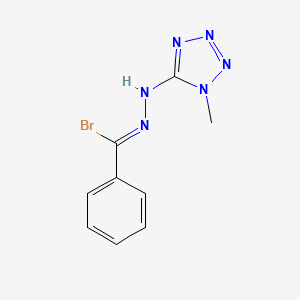
![4-[2-(4-Methylphenyl)ethyl]benzoic acid](/img/structure/B14142583.png)
![2-{[4-(1,3-Benzodioxol-5-ylmethyl)piperazin-1-yl]methyl}-5-(diethylamino)phenol](/img/structure/B14142592.png)
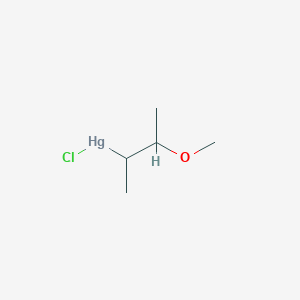
![Methyl 2-{[5-(5-chloropentanoyl)thiophen-2-yl]methyl}benzoate](/img/structure/B14142606.png)
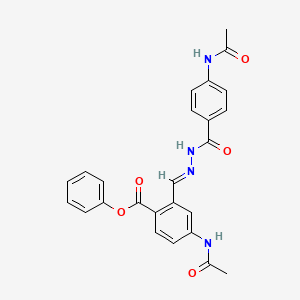
![1H-Pyrazole, 4,5-dihydro-3,5,5-trimethyl-1-[(4-methylphenyl)sulfonyl]-](/img/structure/B14142620.png)
![4-(3-aminopropyl)-6-methoxy-2H-[1]-benzopyran hydrochloride](/img/structure/B14142621.png)
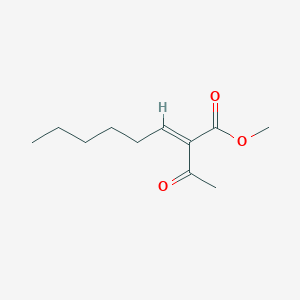
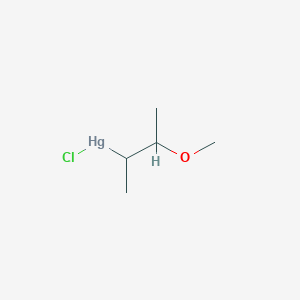
![1-(3-Azabicyclo[3.2.2]non-3-ylmethyl)naphthalen-2-ol](/img/structure/B14142630.png)
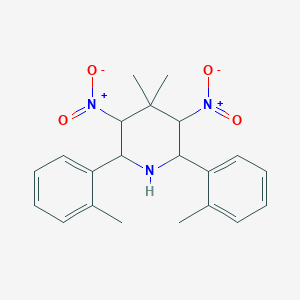
![5-(3-methoxypropylamino)-2-[(E)-2-phenylethenyl]-1,3-oxazole-4-carbonitrile](/img/structure/B14142637.png)
